Enoximone
Vue d'ensemble
Description
Enoximone is a selective phosphodiesterase inhibitor with vasodilating and positive inotropic activity. It is primarily used in the treatment of congestive heart failure. This compound does not cause changes in myocardial oxygen consumption, making it a valuable therapeutic agent for heart failure patients .
Applications De Recherche Scientifique
Enoximone has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in the study of phosphodiesterase inhibitors and their chemical properties.
Biology: this compound is used to study the role of phosphodiesterase inhibitors in cellular signaling pathways.
Medicine: this compound is used in clinical research for the treatment of congestive heart failure and other cardiovascular diseases. .
Mécanisme D'action
Target of Action
Enoximone primarily targets the enzyme Phosphodiesterase III (PDE III) . This enzyme plays a critical role in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule essential for intracellular signaling .
Mode of Action
This compound acts as a selective inhibitor of PDE III . By inhibiting PDE III, it prevents the degradation of cAMP . The increased levels of cAMP then lead to an increase in the force of contraction of the heart and dilation of blood vessels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP-PDE III pathway . By inhibiting PDE III, this compound increases intracellular cAMP levels . This increase in cAMP levels leads to enhanced cardiac contractility and vasodilation . Additionally, this compound has been shown to enhance the oxidation of fatty acids in cardiac myocytes .
Pharmacokinetics
This compound exhibits a bioavailability of 50% when administered orally . It is primarily metabolized in the liver through oxidation to this compound sulphoxide, a process that is reversible . Approximately 74% of a rapidly administered intravenous dose of this compound is excreted in a 24-hour urine collection as the sulphoxide metabolite . Only about 0.49% is recoverable as the intact drug . The elimination half-life of this compound ranges between 4 to 10 hours .
Result of Action
The inhibition of PDE III and the subsequent increase in cAMP levels result in an increase in the force of contraction of the heart and dilation of blood vessels . This leads to improved cardiac output and decreased systemic vascular resistance, which are beneficial in the treatment of congestive heart failure . This compound also has anti-inflammatory properties due to its effect on pro-inflammatory cytokines and inhibits primary human mast cell degranulation, thus reducing inflammation .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the development of asthma, a condition that this compound can help treat, is influenced by an interplay of environmental factors and the degree of exposure to those factors, combined with a multitude of genetic variations . Therefore, these factors could potentially influence the action and efficacy of this compound in treating such conditions.
Analyse Biochimique
Biochemical Properties
By inhibiting PDE3, Enoximone prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to increased nitric oxide (NO) release and vascular relaxation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it increases the force of contraction of the heart cells, leading to improved heart function . In patients with asthma, this compound has been reported to cause immediate bronchodilation .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PDE3, which prevents the degradation of cGMP. This allows for increased NO release, leading to vascular relaxation . This mechanism is crucial for its role in treating congestive heart failure.
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it has been noted that the haemodynamic effects of oral this compound are similar to those occurring after intravenous administration .
Dosage Effects in Animal Models
In animal models, this compound has been shown to cause immediate bronchodilation in cases of severe asthma . Specific dosage effects in animal models are not extensively documented in the available literature.
Metabolic Pathways
This compound is metabolized mainly by oxidation to this compound sulphoxide . This metabolic pathway involves the liver and is crucial for the drug’s elimination from the body .
Transport and Distribution
While specific information on the transport and distribution of this compound within cells and tissues is limited, it is known that the bioavailability of this compound is 50% following oral administration . This suggests that it is fairly well absorbed and distributed in the body.
Méthodes De Préparation
Enoximone is synthesized through a series of chemical reactions involving imidazole derivatives. The synthetic route typically involves the reaction of 4-methyl-5-phenyl-2-imidazolone with methylsulfanylphenylcarbonyl chloride under controlled conditions. Industrial production methods often involve large-scale synthesis using similar reaction pathways, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Enoximone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo substitution reactions, particularly at the imidazole ring, leading to various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents.
Comparaison Avec Des Composés Similaires
Enoximone is often compared with other phosphodiesterase inhibitors, such as milrinone and amrinone. While all these compounds share a similar mechanism of action, this compound is unique in its selective inhibition of phosphodiesterase type III and its minimal impact on myocardial oxygen consumption. This makes this compound a preferred choice in certain clinical settings. Similar compounds include:
Milrinone: Another phosphodiesterase type III inhibitor used in the treatment of heart failure.
Amrinone: A phosphodiesterase inhibitor with similar inotropic and vasodilatory effects.
Cilostazol: A phosphodiesterase type III inhibitor used primarily for its antiplatelet and vasodilatory effects
This compound’s unique properties and broad range of applications make it a valuable compound in both scientific research and clinical practice.
Propriétés
IUPAC Name |
4-methyl-5-(4-methylsulfanylbenzoyl)-1,3-dihydroimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-10(14-12(16)13-7)11(15)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H2,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKNESGOIKRXQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045147 | |
Record name | Enoximone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Enoximone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.82e-02 g/L | |
Record name | Enoximone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Further research is required to determine accurately the mechanism of action of drugs with phosphodiesterase inhibitory activity, however, inhibition of PDE3 inhibits degredation of cGMP. This allows for increased NO release and vascular relaxation. | |
Record name | Enoximone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04880 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
77671-31-9 | |
Record name | Enoximone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77671-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enoximone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077671319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enoximone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04880 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enoximone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENOXIMONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7Z4ITI7L7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Enoximone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
256 °C | |
Record name | Enoximone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04880 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enoximone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of enoximone?
A1: this compound acts primarily as a selective inhibitor of phosphodiesterase III (PDE III), a specific type of phosphodiesterase found in cardiac and vascular smooth muscle cells. [, ]
Q2: How does PDE III inhibition lead to the therapeutic effects of this compound?
A2: PDE III is responsible for the breakdown of cyclic AMP (cAMP), a crucial second messenger involved in regulating various cellular processes, including cardiac muscle contraction and vascular smooth muscle relaxation. By inhibiting PDE III, this compound increases intracellular cAMP levels. [, ] This rise in cAMP leads to enhanced calcium influx into cardiac myocytes, resulting in increased contractility (positive inotropic effect). [] Simultaneously, increased cAMP in vascular smooth muscle cells promotes relaxation, causing vasodilation. [, ]
Q3: Does this compound have any direct effects on calcium channels or adrenergic receptors?
A3: While this compound's primary action is through PDE III inhibition, research suggests it might also modulate calcium channel activity, contributing to its positive inotropic effect. [] Additionally, studies in heart failure patients have observed changes in beta-adrenergic receptor subtypes with this compound treatment, although the exact implications remain unclear. []
Q4: What is the primary route of this compound metabolism?
A4: this compound undergoes extensive metabolism, primarily in the liver, with its main metabolic pathway being oxidation to this compound sulfoxide. [, , ]
Q5: Does this compound sulfoxide possess any pharmacological activity?
A5: Yes, this compound sulfoxide exhibits similar inotropic and vasodilatory activities as this compound but with lower potency and a longer duration of action. [] It may contribute to the overall therapeutic effects of this compound. []
Q6: How is this compound eliminated from the body?
A6: this compound is primarily eliminated via hepatic biotransformation. Following metabolism, this compound sulfoxide is excreted in the urine. []
Q7: Are there any differences in this compound pharmacokinetics between healthy individuals and patients with heart failure or renal impairment?
A7: Yes, studies show that patients with heart failure have a reduced clearance of this compound, leading to a longer elimination half-life compared to healthy individuals. [, , ] In patients with renal failure, this compound sulfoxide accumulates in plasma, and this compound elimination is reduced, potentially due to increased reconversion of the metabolite back to this compound. []
Q8: In what clinical situations has this compound shown potential therapeutic benefit?
A8: this compound has been investigated for its potential in managing acute and chronic heart failure, [, , , ] particularly in patients with severe heart failure awaiting heart transplantation. [] Additionally, its bronchodilatory effects have prompted research into its use in managing severe asthma and status asthmaticus. []
Q9: Has this compound demonstrated any effects on organ perfusion?
A11: Yes, research suggests that this compound can improve organ perfusion, as evidenced by increased skin capillary blood flow observed in post-cardiac surgery patients. [, ] Moreover, studies in septic shock patients have shown improvements in hepatosplanchnic function with this compound compared to dobutamine, suggesting potential benefits in critical care settings. []
Q10: Have any significant drug interactions been reported with this compound?
A12: While clinically significant drug interactions haven't been widely reported, studies have investigated potential interactions with other cardiovascular medications. For instance, co-administration of this compound with the calcium channel blocker nifedipine in coronary surgery patients did not reveal negative hemodynamic effects or influence on plasma concentrations of either drug. []
Q11: What are the potential limitations of this compound therapy?
A13: While this compound can improve cardiac performance, clinical trials have shown varying degrees of response to chronic therapy. [] Additionally, a higher dropout rate due to adverse effects and mortality has been observed in some studies, warranting careful consideration of its risk-benefit profile in specific patient populations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.